4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Overview
Description
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, also known as Y-27632, is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis .
Mode of Action
this compound acts as an inhibitor of the Rho-associated protein kinase . It inhibits calcium sensitization, which in turn affects smooth muscle relaxation .
Biochemical Pathways
The inhibition of the Rho-associated protein kinase by this compound affects the actin cytoskeleton, a crucial component of cellular structure and movement . This results in changes in cell morphology and impacts various cellular processes, including cell migration and division .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability .
Result of Action
The inhibition of the Rho-associated protein kinase by this compound leads to changes in cell morphology and function. This can have various effects depending on the cell type and the physiological context .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can influence the compound’s action, either by interacting with the compound itself or by affecting the Rho-associated protein kinase .
Biochemical Analysis
Biochemical Properties
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is known to interact with various enzymes and proteins. For instance, it has been found to inhibit Rho-associated protein kinase , a key player in various cellular processes. The nature of these interactions involves the compound binding to the catalytic site of the kinase, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the RhoA/ROCK signaling pathway, which plays a crucial role in various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. It inhibits the kinase activity of Rho-associated protein kinase by binding to the catalytic site .
Properties
IUPAC Name |
4-(1-aminoethyl)-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(10)8-3-5-9(6-4-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGMKKEMKWSFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.